REACTION_CXSMILES
|
[Br:1][C:2]1[CH:13]=[CH:12][C:5]([O:6][CH2:7][C:8]2([CH3:11])[CH2:10][O:9]2)=[CH:4][CH:3]=1.CC(C)=[O:16].S(=O)(=O)(O)O>O>[Br:1][C:2]1[CH:13]=[CH:12][C:5]([O:6][CH2:7][C:8]([CH3:11])([OH:16])[CH2:10][OH:9])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
72.9 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(OCC2(OC2)C)C=C1
|
Name
|
|
Quantity
|
360 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
7.3 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 60° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (360 ml) and a saturated sodium bicarbonate solution were added to the concentrated residue
|
Type
|
EXTRACTION
|
Details
|
followed by extraction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Thereafter, the ethyl acetate layer was dried over anhydrous sodium sulfate
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (102 ml) was added to the resulting crude product
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the crude product
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
hexane (204 ml) was added
|
Type
|
STIRRING
|
Details
|
by stirring at a temperature 10° C. or less for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with a mixture of ethyl acetate (24 ml) and hexane (48 ml)
|
Type
|
CUSTOM
|
Details
|
The resulting crystals were dried under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(OCC(CO)(O)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44 g | |
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:13]=[CH:12][C:5]([O:6][CH2:7][C:8]2([CH3:11])[CH2:10][O:9]2)=[CH:4][CH:3]=1.CC(C)=[O:16].S(=O)(=O)(O)O>O>[Br:1][C:2]1[CH:13]=[CH:12][C:5]([O:6][CH2:7][C:8]([CH3:11])([OH:16])[CH2:10][OH:9])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
72.9 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(OCC2(OC2)C)C=C1
|
Name
|
|
Quantity
|
360 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
7.3 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 60° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (360 ml) and a saturated sodium bicarbonate solution were added to the concentrated residue
|
Type
|
EXTRACTION
|
Details
|
followed by extraction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Thereafter, the ethyl acetate layer was dried over anhydrous sodium sulfate
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (102 ml) was added to the resulting crude product
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the crude product
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
hexane (204 ml) was added
|
Type
|
STIRRING
|
Details
|
by stirring at a temperature 10° C. or less for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with a mixture of ethyl acetate (24 ml) and hexane (48 ml)
|
Type
|
CUSTOM
|
Details
|
The resulting crystals were dried under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(OCC(CO)(O)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44 g | |
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |